![molecular formula C12H13Cl2NO B1313527 4-Piperidinone, 1-[(3,4-dichlorophenyl)methyl]- CAS No. 220772-52-1](/img/structure/B1313527.png)

4-Piperidinone, 1-[(3,4-dichlorophenyl)methyl]-

Vue d'ensemble

Description

4-Piperidone is an organic compound with the molecular formula OC(CH2)4NH. It can be viewed as a derivative of piperidine . This compound is used as an intermediate in the manufacture of chemicals and pharmaceutical drugs . Substituted and dehydro derivatives of 4-piperidinone are intermediates in alkaloid syntheses .

Synthesis Analysis

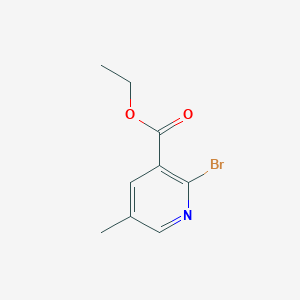

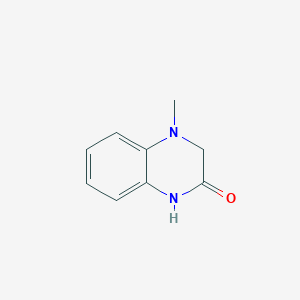

4-Piperidone is synthesized through various methods. One method involves the conjugate reduction of dihydropyridones using zinc/acetic acid . Another method involves a highly enantioselective, catalytic three-component coupling of aldehydes, alkynes, and 4-piperidone hydrochloride hydrate .Molecular Structure Analysis

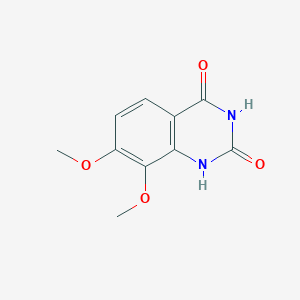

The molecular structure of 4-Piperidinone can be represented by the InChI key VRJHQPZVIGNGMX-UHFFFAOYSA-N . The compound has a molar mass of 99.133 g·mol −1 .Chemical Reactions Analysis

4-Piperidinone is involved in several chemical reactions. For instance, it can form spiropiperidine rings by reacting with malononitrile and electrophiles or Michael acceptors . It can also form (3 E,5 E)-1-Methyl-3,5-bis (phenylmethylene)-4-piperidinone by reacting with benzaldehyde via Michael addition, followed by intramolecular O -cyclization/elimination sequential reactions .Physical And Chemical Properties Analysis

4-Piperidinone has a boiling point of 79 °C (174 °F; 352 K) . Its chemical formula is C5H9NO and it has a molar mass of 99.133 g·mol −1 .Applications De Recherche Scientifique

Antimalarial Activity

This compound has been evaluated for its potential as an antimalarial agent . It has shown high selectivity for resistant Plasmodium falciparum, the parasite responsible for malaria . The compound produced significant inhibition of parasite growth, suggesting its potential as a novel antimalarial molecule .

Anticancer Properties

Piperidine derivatives, including 1-(3,4-Dichlorobenzyl)piperidin-4-one, have been studied for their anticancer properties . They have shown promising results in inhibiting the proliferation and metastasis of various types of cancers .

Antiviral Applications

The piperidine nucleus, present in this compound, has been utilized in the development of antiviral agents . These compounds have shown potential in inhibiting the replication of various viruses .

Antimicrobial and Antifungal Uses

Piperidine derivatives have demonstrated antimicrobial and antifungal properties . They have been effective against a variety of bacterial and fungal strains, suggesting their potential use in treating infections .

Anti-inflammatory and Analgesic Effects

Compounds with a piperidine moiety have been used as anti-inflammatory and analgesic agents . They have shown effectiveness in reducing inflammation and pain, making them potential candidates for the development of new pain relief medications .

Antipsychotic Applications

Piperidine derivatives have been utilized in the development of antipsychotic agents . They have shown potential in managing symptoms of various psychiatric disorders .

Anti-Alzheimer’s Disease

Piperidine derivatives have been studied for their potential use in the treatment of Alzheimer’s disease . They have shown promise in inhibiting the progression of this neurodegenerative disorder .

Safety and Hazards

4-Piperidone is labeled with the signal word “Warning” according to GHS labelling . It has hazard statements H315, H319, H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Mécanisme D'action

Target of Action

The primary target of 1-(3,4-Dichlorobenzyl)piperidin-4-one is the m7GpppX diphosphatase . This enzyme plays a crucial role in the metabolism of mRNA in humans .

Mode of Action

It is known that the compound interacts with its target, the m7gpppx diphosphatase, and potentially alters its function

Biochemical Pathways

The compound’s interaction with m7GpppX diphosphatase suggests it may influence mRNA metabolism . .

Result of Action

Given its target, it is plausible that the compound could influence mRNA metabolism, potentially affecting protein synthesis and cellular function

Propriétés

IUPAC Name |

1-[(3,4-dichlorophenyl)methyl]piperidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13Cl2NO/c13-11-2-1-9(7-12(11)14)8-15-5-3-10(16)4-6-15/h1-2,7H,3-6,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOOMBOWXPYTHIA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1=O)CC2=CC(=C(C=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50445801 | |

| Record name | 3,4-dichlorobenzyl-4-piperidone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50445801 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3,4-Dichlorobenzyl)piperidin-4-one | |

CAS RN |

220772-52-1 | |

| Record name | 3,4-dichlorobenzyl-4-piperidone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50445801 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

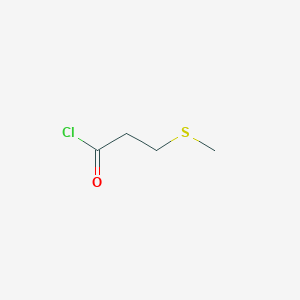

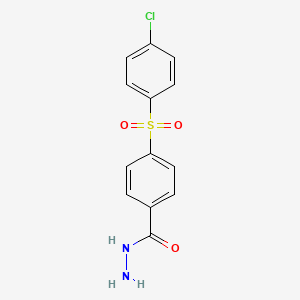

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.